
7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide typically involves the bromination of 3,4-dihydro-2H-1-benzopyran followed by sulfonamide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane. The sulfonamide group is introduced using sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate (K2CO3) and a suitable solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-bromo-3,4-dihydro-2H-1-benzopyran-3-one: Similar structure but with a ketone group instead of a sulfonamide.
7-bromo-3,4-dihydro-1H-2-benzopyran-4-one: Contains a ketone group and lacks the sulfonamide group.
2H-1-Benzopyran, 3,4-dihydro-2-phenyl-: Contains a phenyl group instead of a bromine atom.
Uniqueness
The presence of both the bromine atom and the sulfonamide group in 7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H10BrNO3S |
|---|---|
Molecular Weight |
292.15 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-2H-chromene-4-sulfonamide |
InChI |
InChI=1S/C9H10BrNO3S/c10-6-1-2-7-8(5-6)14-4-3-9(7)15(11,12)13/h1-2,5,9H,3-4H2,(H2,11,12,13) |
InChI Key |
WZXUTZYFJJIIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1S(=O)(=O)N)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


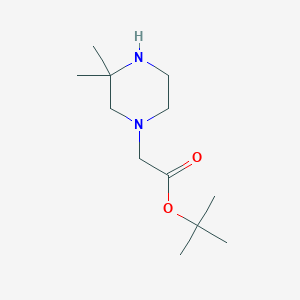
![5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B13469366.png)

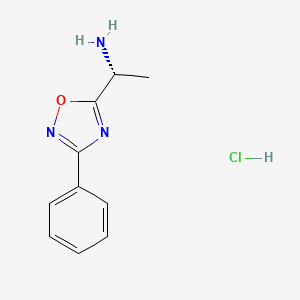
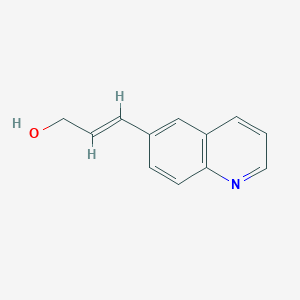
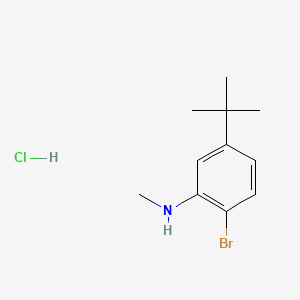
![Tert-butyl 1'-(hydroxymethyl)-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate](/img/structure/B13469403.png)
![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)
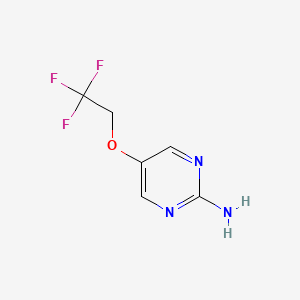
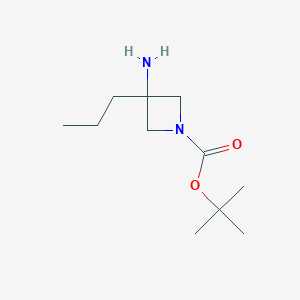
![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)
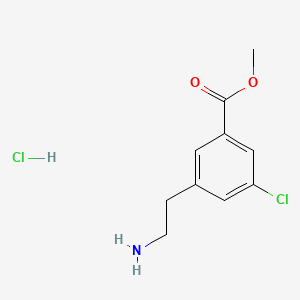
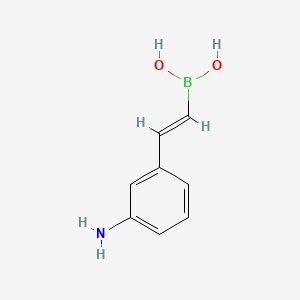
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
